![molecular formula C17H20N4O4S B2505329 N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899741-56-1](/img/structure/B2505329.png)

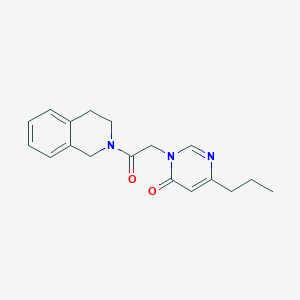

N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

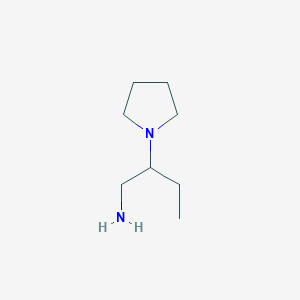

The compound "N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" has not been directly synthesized in the provided papers. However, a related synthesis process is described in the first paper, where a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized. This process involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Although the target compound is not mentioned, the synthesis of structurally related compounds suggests that similar synthetic strategies could potentially be applied to the target compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the target compound is not directly analyzed in the provided papers. However, the first paper does provide structural characterization of related compounds using IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques could be used to analyze the molecular structure of the target compound, providing insights into its chemical environment, functional groups, and overall molecular architecture.

Chemical Reactions Analysis

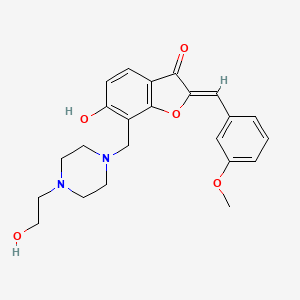

The provided papers do not discuss the chemical reactions of the target compound. However, the first paper does evaluate the antidepressant activity of related compounds, which implies that these compounds can interact with biological systems, potentially through various chemical reactions or binding interactions . The second paper does not discuss chemical reactions related to the target compound .

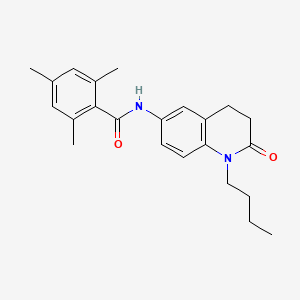

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not detailed in the provided papers. However, the first paper mentions in silico toxicity, blood-brain barrier penetration, and human oral absorption prediction for the synthesized compounds . These properties are crucial for evaluating the pharmacokinetic profile of a compound and could be relevant to the target compound if it shares similar structural features.

The papers provided do not include case studies or detailed descriptions of the target compound. The first paper focuses on the synthesis and evaluation of antidepressant activity of a series of related compounds, which could serve as a basis for understanding the potential biological activity of the target compound . The second paper describes the synthesis of a different compound with potential biomedical applications, including the regulation of inflammatory diseases . While not directly related, this paper demonstrates the broader context in which such compounds could be studied for their therapeutic potential.

Scientific Research Applications

Computational and Pharmacological Potential

The compound is part of a study focusing on the computational and pharmacological evaluation of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives. These compounds, by docking against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), were investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research provides a foundation for understanding the broad pharmacological applications of such compounds, including their binding and moderate inhibitory effects in various assays, highlighting their potential in developing new therapeutic agents (Faheem, 2018).

Synthesis and Properties

Another study explored the synthesis and properties of compounds involving the structural combination of 1,2,4-triazole and pyrazole fragments. The aim was to influence the formation of certain types of activities through the introduction of these fragments into new substances. The study on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles underlines the scientific attractiveness and potential of creating condensed systems involving these heterocycles. This research is crucial for the development of compounds with varied biological targets, thereby broadening the spectrum of pharmacological applications (Fedotov et al., 2022).

Corrosion Inhibition

In the context of material science, the inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media was studied. The research demonstrates the efficiency of such compounds as corrosion inhibitors, a critical aspect in the maintenance and longevity of metal structures. This study provides insights into the practical applications of pyrazole derivatives in protecting metals against corrosion, offering significant benefits in industrial and engineering fields (Chetouani et al., 2005).

properties

IUPAC Name |

N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10(22)7-18-16(23)17(24)19-15-13-8-26-9-14(13)20-21(15)11-3-5-12(25-2)6-4-11/h3-6,10,22H,7-9H2,1-2H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHWLSJRUCWELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)

![2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(N-propan-2-ylanilino)phenyl]acetamide](/img/structure/B2505264.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2505267.png)

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)